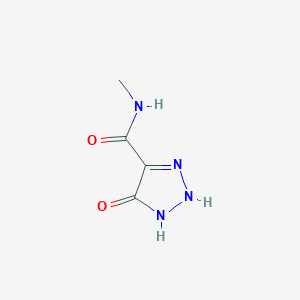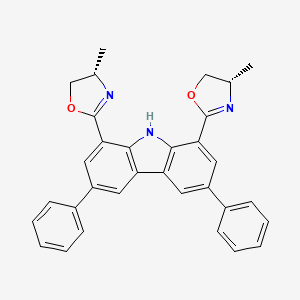![molecular formula C9H10N2O B12870315 7-Ethylbenzo[d]oxazol-2-amine](/img/structure/B12870315.png)
7-Ethylbenzo[d]oxazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethylbenzo[d]oxazol-2-amine is a heterocyclic organic compound belonging to the class of oxazoles It features a benzene ring fused to an oxazole ring, with an ethyl group attached to the benzene ring and an amine group attached to the oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxazol-2-amines involves the Staudinger/Aza-Wittig/Isomerization reaction. In this process, readily available vinyl azide alcohols react with triphenylphosphine and aromatic isocyanates via sequential Staudinger reaction and intramolecular aza-Wittig reaction to afford the corresponding isoxazole intermediates. These intermediates can isomerize into aromatic oxazol-2-amines in situ without the addition of a catalyst under 115°C .
Industrial Production Methods
An electrochemical method has been developed to prepare 2-aminobenzoxazole derivatives using acetic acid as an electrolyte. This method is cleaner, with minimal impurity formation, no metal catalyst used, high atom economy, and scalability. The reactions are carried out at room temperature, and the conversion is completed in 6 hours .
Análisis De Reacciones Químicas
Types of Reactions
7-Ethylbenzo[d]oxazol-2-amine can undergo various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as acyl chlorides or alkyl halides are used for acylation or alkylation reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Acylated or alkylated derivatives.
Aplicaciones Científicas De Investigación
7-Ethylbenzo[d]oxazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential antimicrobial properties, making it useful in the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of 7-Ethylbenzo[d]oxazol-2-amine involves its interaction with molecular targets and pathways within biological systems. For instance, N-methylbenzo[d]oxazol-2-amine, a related compound, has shown anthelmintic activity by up-regulating the metabolism of purine and pyrimidine and down-regulating sphingolipid metabolism in parasitic roundworms . This suggests that this compound may exert its effects through similar metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminooxazole: A heterocyclic compound with a five-membered ring containing one oxygen and two nitrogen atoms.
2-Aminothiazole: Another heterocyclic compound with a similar structure, known for its antimicrobial and antitubercular activities.
Uniqueness
7-Ethylbenzo[d]oxazol-2-amine is unique due to its specific structural features, such as the ethyl group attached to the benzene ring and the amine group on the oxazole ring
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
7-ethyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C9H10N2O/c1-2-6-4-3-5-7-8(6)12-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11) |
Clave InChI |
OAFNGQQVCRQWCN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=CC=C1)N=C(O2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chlorobenzo[d]oxazole-4-sulfonamide](/img/structure/B12870246.png)
![(1R)-Dicyclohexyl(2'-(3,5-di-tert-butylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B12870250.png)


![1-(Tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12870259.png)
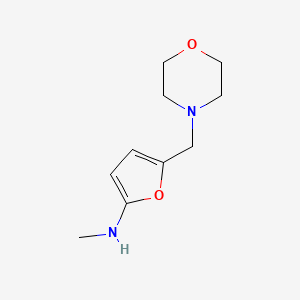
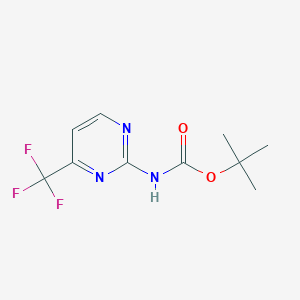
![7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12870276.png)
![2-Amino-3-(1,3-benzoxazol-2-yl)-6-methyl-4-nitro-1-pentylpyrrolo[2,3-d]pyridazin-7-one](/img/structure/B12870282.png)
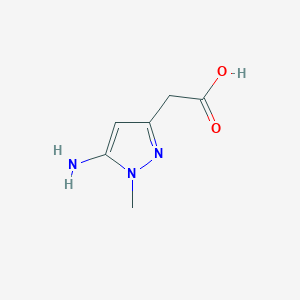
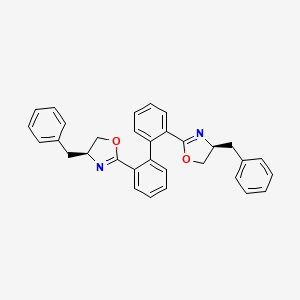
![2-(Bromomethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12870295.png)
